2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine
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Overview
Description
2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a nitrophenyl group, a thiophene ring, and a trifluoromethyl group attached to a thienopyridine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thienopyridine Core: The synthesis begins with the formation of the thienopyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate reaction conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction, using 4-nitrophenyl halides as the starting material.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar thienopyridine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also have a fused heterocyclic structure and are studied for their anticancer properties.
Uniqueness
2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine is a complex organic compound with notable biological activity. This compound, characterized by its unique molecular structure, has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by various studies and data.
Molecular Structure and Properties
The molecular formula of this compound is C18H10F3N3O2S2 with a molecular weight of 421.42 g/mol. The presence of trifluoromethyl and nitro groups suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have not been extensively documented; however, insights can be drawn from related compounds.
Antimicrobial Activity
A study assessing the biological activity of substituted thiophenes showed that derivatives with nitro groups could inhibit the growth of various microorganisms. For instance, compounds like 2-chloro-3,5-dinitrothiophene displayed significant antimicrobial activity against E. coli and M. luteus . This suggests that the nitrophenyl moiety in our compound may confer similar antimicrobial properties.
Anticancer Potential
Compounds containing thieno[2,3-b]pyridine structures have been explored for their anticancer potential. For example, thienopyridines have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis . The trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against cancer cells.
Case Studies and Research Findings
- Antiparasitic Activity : In a study focusing on thiochromen derivatives as antiparasitic agents, several compounds demonstrated significant activity against Trypanosoma species with EC50 values below 10 μM . While direct data on our compound is lacking, its structural similarities suggest it may exhibit comparable activity.
- Mechanistic Insights : Research on nitrothiophenes indicates that their mechanism often involves nucleophilic attack by thiols at key positions within the heterocyclic ring, leading to disruption of essential metabolic pathways in pathogens . This mechanism could be relevant for understanding how this compound interacts with biological systems.
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C18H10F3N3O2S2 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C18H10F3N3O2S2/c19-18(20,21)11-8-12(13-2-1-7-27-13)23-17-14(11)15(22)16(28-17)9-3-5-10(6-4-9)24(25)26/h1-8H,22H2 |
InChI Key |
RGWVXVCOLSHKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C4=CC=C(C=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
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